4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interaction with biological receptors and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating neurological and psychiatric disorders due to its affinity for alpha1-adrenergic receptors.
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The molecular targets and pathways involved include the activation or blockade of G-protein-coupled signaling pathways .
Comparison with Similar Compounds
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
These compounds share structural similarities and target the same receptors, but they differ in their pharmacokinetic profiles, therapeutic applications, and side effect profiles. The uniqueness of this compound lies in its specific binding affinity and potential for use in treating a broader range of conditions .
Properties
Molecular Formula |
C18H20N6O |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C18H20N6O/c1-25-16-6-3-2-5-15(16)22-9-11-23(12-10-22)17-13-18(20-14-19-17)24-8-4-7-21-24/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
QBHHXYPRKAULMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
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